REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH2:11][CH2:10][CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH2:4]1.[CH3:12]O.S(Cl)(Cl)=O>>[CH3:2][N:3]1[CH2:11][CH2:10][CH:6]([C:7]([O:9][CH3:12])=[O:8])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
178.64 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
112.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
dropwise with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the ice-salt bath was removed
|
Type
|
CUSTOM
|
Details
|
to rise to 40° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.88 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |